Arabinooctaose

Description

Structure

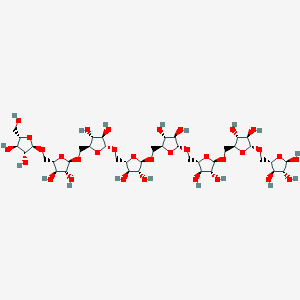

2D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O33/c41-1-9-17(42)26(51)34(67-9)60-3-11-19(44)28(53)36(69-11)62-5-13-21(46)30(55)38(71-13)64-7-15-23(48)32(57)40(73-15)65-8-16-24(49)31(56)39(72-16)63-6-14-22(47)29(54)37(70-14)61-4-12-20(45)27(52)35(68-12)59-2-10-18(43)25(50)33(58)66-10/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKPDOVLMQKECH-GXESVQKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)OCC8C(C(C(O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)OC[C@H]8[C@@H]([C@H]([C@@H](O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**chemical Synthesis of Arabinooctaose and Analogues**

Methodological Approaches for Oligosaccharide Synthesis

The synthesis of arabino-oligosaccharides, including arabinooctaose, can be approached through various strategic pathways. These methods are designed to systematically build the oligosaccharide chain while maintaining control over the reactive functional groups of the monosaccharide units.

De novo synthesis offers a powerful approach to creating diverse oligosaccharide structures from non-carbohydrate starting materials. This strategy provides the flexibility to introduce isotopic labels or unnatural modifications. While less common for the direct assembly of a homooligomer like this compound, the principles of de novo synthesis contribute to the development of novel building blocks for oligosaccharide construction.

A notable example in the broader context of arabino-oligosaccharide synthesis involves the efficient and regioselective synthesis of α-(1→5)-linked L-arabinofuranosyl derivatives, including di-, tetra-, hexa-, and octamers. nih.gov This was achieved using perbenzoylated arabinofuranosyl trichloroacetimidates as glycosyl donors and unprotected or partially protected arabinofuranosides as glycosyl acceptors. nih.gov The reaction is catalyzed by a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), highlighting a key methodological approach for building arabinofuranosyl chains. nih.gov

The assembly of larger oligosaccharides like this compound can be undertaken via two primary pathways: linear and convergent synthesis.

| Synthesis Pathway | Description | Advantages | Disadvantages |

| Linear Synthesis | Monosaccharide units are added sequentially to a growing chain. | Conceptually simple. | Can be lengthy, often results in low overall yields for long chains. |

| Convergent Synthesis | Smaller oligosaccharide fragments are synthesized independently and then coupled. | More efficient for complex molecules, allows for parallel synthesis, potentially higher overall yield. | Requires more complex planning and synthesis of fragment building blocks. |

Glycosylation Reactions in this compound Construction

The formation of the glycosidic bond is the cornerstone of oligosaccharide synthesis. The stereochemical outcome of this reaction is critical in defining the three-dimensional structure and, consequently, the biological function of the oligosaccharide.

Achieving high stereoselectivity in the formation of the α-(1→5)-arabinofuranosyl linkages of this compound is a primary challenge. The stereochemical course of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups employed, the promoter system, and the reaction conditions.

In the synthesis of α-(1→5)-linked L-arabinofuranosyl octamers, the use of a perbenzoylated arabinofuranosyl trichloroacetimidate (B1259523) as the glycosyl donor was instrumental in achieving a regio- and stereoselective outcome. nih.gov The benzoyl groups at the C-2 position of the donor can exert a neighboring group participation effect, which typically favors the formation of a 1,2-trans-glycosidic linkage. However, in the case of furanosides, the stereochemical outcome is more complex and depends on the interplay of various electronic and steric factors. The choice of promoter, such as TMSOTf, also plays a crucial role in activating the donor and influencing the stereoselectivity of the glycosylation. nih.gov

The synthesis of a complex molecule like this compound is fraught with challenges related to selectivity and efficiency. The presence of multiple hydroxyl groups with similar reactivity on each arabinose unit necessitates a robust protecting group strategy to ensure that glycosylation occurs at the desired position.

Regioselectivity is a significant hurdle. In the synthesis of the α-(1→5)-linked octamer, the use of partially protected acceptors, where only the C-5 hydroxyl group is available for glycosylation, is a key strategy to ensure the correct linkage is formed. nih.gov

Efficiency, particularly in terms of reaction yield, becomes increasingly critical with each step in a multi-step synthesis. The iterative nature of oligosaccharide synthesis means that even a small decrease in yield at each glycosylation and deprotection step can lead to a substantial loss of material by the final product. The development of highly efficient and high-yielding glycosylation reactions is therefore a major focus of research in this field.

Protecting Group Strategies in Multi-Hydroxyl Systems

The judicious use of protecting groups is fundamental to the successful synthesis of any complex oligosaccharide. These temporary modifications of hydroxyl groups prevent unwanted side reactions and direct the course of the synthesis.

In the context of this compound synthesis, a multi-layered protecting group strategy is required. This involves the use of both "permanent" protecting groups, which remain in place throughout the assembly of the oligosaccharide backbone, and "temporary" protecting groups, which can be selectively removed to expose a hydroxyl group for the next glycosylation step.

The synthesis of the α-(1→5)-linked L-arabinofuranosyl octamer utilized perbenzoylated arabinofuranosyl donors. nih.gov Benzoyl (Bz) groups are considered "participating" protecting groups that can influence the stereochemical outcome of the glycosylation reaction. They are also relatively stable and can withstand a variety of reaction conditions, making them suitable as permanent protecting groups during chain elongation.

For the glycosyl acceptors, a differential protection strategy is essential. For instance, a temporary protecting group might be placed on the C-5 hydroxyl of an arabinofuranoside building block. Selective removal of this group would then unmask the C-5 hydroxyl, allowing for the subsequent glycosylation at this position to form the desired 1,5-linkage. The other hydroxyl groups (at C-2 and C-3) would remain protected by permanent protecting groups.

Scale-Up Considerations for Research Applications

Transitioning the synthesis of a complex oligosaccharide like this compound and its analogues from a small, laboratory-scale (milligram) to a larger, research-application scale (multi-milligram to gram) presents significant challenges. While detailed, publicly available protocols for the specific gram-scale synthesis of this compound are scarce, the general principles and hurdles associated with scaling up complex carbohydrate synthesis are well-documented and directly applicable. nih.gov The primary goal of such a scale-up is often to produce sufficient material for detailed biological studies, such as structural analysis, immunological investigations, or for use as analytical standards.

The process is not merely a linear amplification of the initial synthesis protocol. Each step, from reaction conditions to purification, must be re-evaluated to maintain yield and purity. The main challenges in scaling up oligosaccharide synthesis include managing cumulative yield over many steps, ensuring stereocontrol of glycosidic bonds, handling difficult purifications of intermediates, and the increased cost and time investment. nih.gov

Key Challenges in Scaling Up Oligosaccharide Synthesis

| Challenge | Description | Impact on Scale-Up |

| Stereocontrol | Achieving the correct anomeric configuration (α or β) for each glycosidic linkage is crucial. Reaction conditions that provide high stereoselectivity at a small scale may be difficult to maintain in larger reaction volumes due to issues with heat and mass transfer. rsc.org | Inconsistent stereoselectivity leads to the formation of complex isomeric mixtures that are exceptionally difficult to separate, drastically reducing the yield of the desired product. |

| Protecting Groups | Orthogonal protecting groups are required to selectively mask and unmask hydroxyl groups. nih.gov The synthesis involves a lengthy sequence of protection and deprotection steps. | On a larger scale, each step adds time, cost, and potential for yield loss. The removal of certain protecting groups can require harsh conditions that may compromise the integrity of the growing oligosaccharide chain. |

| Cumulative Yield | A typical oligosaccharide synthesis can involve 20-50 or more individual steps. Even with a 95% yield at each step, the overall yield can become vanishingly small. | A synthesis that produces 10 mg might require starting with grams of initial material, but producing 1 gram of the final product could require kilograms of starting material, which is often not feasible. |

| Purification | Intermediates and the final product must be rigorously purified. As the scale increases, the volume of solvents and chromatographic media required increases exponentially. nih.gov | Standard laboratory purification techniques like thin-layer chromatography (TLC) and basic column chromatography become inadequate. Separating structurally similar impurities, such as anomeric isomers, is a major bottleneck. nih.govsantaisci.com |

Purification Strategies at Scale

Purification is arguably the most significant bottleneck when scaling the synthesis of complex carbohydrates for research purposes. nih.gov Flash chromatography and High-Performance Liquid Chromatography (HPLC) are the primary tools employed, each with specific advantages depending on the nature of the carbohydrate. santaisci.comteledynelabs.com

For protected carbohydrate intermediates, which are less polar, normal-phase flash chromatography on silica (B1680970) gel is common. teledynelabs.com However, for larger quantities and closely related structures, reversed-phase chromatography is often more effective. nih.gov The use of C18-functionalized silica is a powerful technique for separating protected oligosaccharides. nih.govsantaisci.com Automated flash chromatography systems can facilitate the purification of gram-scale quantities of material, offering better resolution and reproducibility than manual methods. santaisci.com

| Purification Method | Typical Scale | Target Compound Type | Advantages | Disadvantages |

| Automated Flash Chromatography (Normal Phase) | 100 mg - 10 g | Protected, non-polar intermediates | Fast, economical, suitable for large quantities. santaisci.com | Limited resolution for separating closely related isomers. nih.gov |

| Automated Flash Chromatography (Reversed Phase, C18) | 100 mg - 5 g | Protected, moderately polar intermediates | Excellent for separating compounds that are difficult to resolve on silica gel. santaisci.com | Higher cost of C18 media; columns can be reused but have a finite lifespan. santaisci.com |

| Preparative HPLC (Reversed Phase) | 10 mg - 1 g | Final unprotected oligosaccharides and polar intermediates | High resolution, capable of separating anomers and constitutional isomers. | Lower capacity, more expensive, requires significant method development. |

Synthesis of Analogues for Research

The synthesis of this compound analogues—structures with modified monosaccharide units, altered linkages, or appended functional groups (e.g., biotin (B1667282) or fluorescent tags)—is crucial for probing biological function. researchgate.net The scale-up considerations for these analogues are largely the same as for the parent compound. However, the introduction of unique functional groups can sometimes simplify purification by altering the polarity or providing a UV-active chromophore for easier detection during chromatography. teledynelabs.com A scalable and robust synthetic route is essential, as research often requires a panel of related analogues to establish structure-activity relationships.

**biosynthetic Pathways and Enzymology of Arabinooctaose Precursors**

Glycosyltransferase Enzymes Involved in Arabinosylation

The synthesis of arabinan (B1173331) side chains is catalyzed by a family of glycosyltransferases (GTs), specifically arabinosyltransferases (ArafTs). These enzymes are responsible for transferring activated arabinose units from nucleotide sugar donors to growing polysaccharide chains.

Characterization of Arabinosyltransferase ActivitiesArabinosyltransferases are classified into various families within the Carbohydrate-Active enZyme (CAZy) database, with GT47 being a notable family involved in arabinan synthesisnih.govmdpi.com. For instance, the Arabidopsis thaliana ARAD1 protein, a member of GT47, has been characterized as an arabinan α-1,5-arabinosyltransferase, essential for the biosynthesis of pectic arabinannih.gov. Research has also identified arabinoxylan arabinosyltransferases (AX-AraT) in wheat, which catalyze the synthesis of polymeric products from UDP-L-arabinopyranose, although epimerization to UDP-L-arabinofuranose is also observednih.gov. Studies on α-L-arabinofuranosidases, which break down arabinans, reveal diverse substrate and positional specificities among families like GH43, GH51, and GH62, indicating the complexity of arabinan structures and their enzymatic modificationresearchgate.netmdpi.com.

Data Table 3.2.1: Characterized Arabinosyltransferases

| Enzyme/Gene Name | CAZy Family | Primary Activity | Donor Substrate | Acceptor Substrate | Notes | Reference |

| ARAD1 | GT47 | α-1,5-Araf transfer | UDP-Ara | Growing arabinan chain | Essential for pectic arabinan biosynthesis in Arabidopsis thaliana. | nih.gov |

| AX-AraT | Unknown | Arabinosylation | UDP-Ara | Xylan | Activity observed in wheat microsomes; potential epimerization. | nih.gov |

| HPAT1-3 | GT95 | Hyp-arabinosylation | UDP-Ara | Hydroxyproline | Involved in O-glycosylation of hydroxyproline-rich proteins. | frontiersin.org |

Note: UDP-Ara refers to UDP-L-arabinopyranose or UDP-L-arabinofuranose, depending on the specific enzyme's requirement.

Nucleotide Sugar Transporter Systems for L-Arabinose Derivatives

The synthesis of nucleotide sugars, including UDP-arabinose, primarily occurs in the cytosol. However, the glycosyltransferases responsible for incorporating these sugars into cell wall polysaccharides are located within the Golgi apparatus. This necessitates the transport of activated sugars across the Golgi membrane.

UDP-arabinopyranose (UDP-Arap) is synthesized in the cytosol and then converted to UDP-arabinofuranose (UDP-Araf) by UDP-arabinopyranose mutases (UAMs), which are associated with the cytosolic side of the Golgi nih.govpnas.orgosti.gov. For UDP-Araf to be utilized by Golgi-resident glycosyltransferases, it must be transported into the Golgi lumen. A family of Golgi-localized nucleotide sugar transporters (NSTs), specifically UDP-arabinofuranose transporters (UAfTs), has been identified in Arabidopsis thaliana. These transporters efficiently mediate the uptake of UDP-Araf into the Golgi lumen, a critical step for cell wall biosynthesis and the glycosylation of other molecules pnas.orgosti.gov.

Data Table 3.3: Nucleotide Sugar Transporters for L-Arabinose Derivatives

| Transporter Family | Specific Transporter (Example) | Substrate Transported | Localization | Function | Reference |

| NST | UAfT family (e.g., AtNST1-4) | UDP-L-arabinofuranose | Golgi | Transports UDP-Araf from the cytosol into the Golgi lumen for cell wall polysaccharide synthesis. | pnas.orgosti.gov |

| NST | UUAT1 | UDP-GlcA, UDP-Ara | Golgi | Involved in transport of UDP-uronic acids and UDP-arabinose into the Golgi, modulating pectin (B1162225) composition. | oup.com |

Compound Name List:

Arabinooctaose

Rhamnogalacturonan I (RG-I)

L-Arabinofuranosyl (Araf)

L-Arabinopyranose

UDP-L-arabinofuranose (UDP-Araf)

UDP-L-arabinopyranose (UDP-Arap)

UDP-Xylose (UDP-Xyl)

UDP-Glucuronic Acid (UDP-GlcA)

UDP-Galacturonic Acid (UDP-GalA)

Galactose (Gal)

Arabinose (Ara)

Xylose (Xyl)

Rhamnose (Rha)

Galacturonic Acid (GalA)

Galactan

Arabinoxylan

Homogalacturonan (HG)

Rhamnogalacturonan II (RG-II)

**enzymatic Degradation and Hydrolysis of Arabinooctaose**

Identification and Characterization of Arabinooctaose-Active Glycoside Hydrolases

Several glycoside hydrolase families are known to degrade arabino-oligosaccharides, including this compound. These enzymes are crucial for the complete breakdown of complex plant carbohydrates.

Glycoside Hydrolase Family 43 (GH43) Endoarabinanases

Glycoside Hydrolase Family 43 (GH43) is a significant group of enzymes involved in the degradation of hemicellulose and pectin (B1162225) polymers, including arabinans and arabinoxylans cazypedia.orgwikipedia.org. Members of GH43 exhibit diverse activities, primarily as α-L-arabinofuranosidases, endo-α-L-arabinanases, and β-D-xylosidases cazypedia.orgwikipedia.org. Specific GH43 enzymes have been identified as endoarabinanases that act on arabinan (B1173331) polymers and arabino-oligosaccharides. For instance, Abn43A from Hungateiclostridium clariflavum is an endoarabinanase that shows higher activity on branched arabinan than linear arabinan and is efficient in arabinooligosaccharide production nih.gov. Another GH43 enzyme, CjArb43A from Cellvibrio japonicus, is characterized as an exo-acting arabinanase that releases arabinotriose from the non-reducing end of linear arabinans pnas.org. Studies on GH43 enzymes, such as those from Clostridium thermocellum (Ct43Araf), demonstrate their α-L-arabinofuranosidase activity, capable of degrading arabinoxylans and releasing L-arabinose plos.org. The structural studies of GH43 enzymes reveal a five-bladed β-propeller fold with a substrate-binding groove cazypedia.orgwikipedia.org. The family has been further divided into subfamilies based on sequence and functional diversity, suggesting a broad range of specificities cazypedia.orgnih.gov.

Glycoside Hydrolase Family 51 (GH51) Alpha-L-Arabinofuranosidases

Glycoside Hydrolase Family 51 (GH51) predominantly comprises α-L-arabinofuranosidases that hydrolyze α-L-arabinofuranosidic linkages in side chains of hemicelluloses like arabinoxylan and arabinan cazypedia.orgmdpi.comnih.govresearchgate.net. These enzymes are known to cleave arabinose residues from various arabinose-containing polysaccharides and oligosaccharides, including those with α-(1,2), α-(1,3), and α-(1,5) linkages mdpi.comresearchgate.netjmb.or.kr. For example, GH51 enzymes from Saccharomycopsis fibuligera (SfABF51A and SfABF51B) exhibit exo-acting debranching activities on arabinoxylo-oligosaccharides (AXOS) and arabino-oligosaccharides (AOS), producing L-arabinose jmb.or.kr. Enzymes like the GH51 α-L-arabinofuranosidase from Thermoanaerobacterium thermosaccharolyticum (TtAbf51) show specificity towards α-1,5-L-arabinofuranosidase linkages and can hydrolyze CM-linear arabinan nih.gov. Bacterial GH51 enzymes, such as those from Geobacillus stearothermophilus T-6 and Thermobacillus xylanilyticus, have been well-studied kinetically cazypedia.org. The structural data for GH51 enzymes reveal a two-domain architecture, typically consisting of a catalytic (β/α)8 domain and a β-sandwich domain cazypedia.orgresearchgate.net.

Glycoside Hydrolase Family 127 (GH127) Beta-L-Arabinofuranosidases

Glycoside Hydrolase Family 127 (GH127) encompasses β-L-arabinofuranosidases, enzymes that cleave β-L-arabinofuranosyl linkages cazypedia.orgnih.govnzytech.comebi.ac.uk. These enzymes are less common than their α-L-arabinofuranosidase counterparts but are crucial for degrading specific β-linked arabinofuranosyl residues. HypBA1 from Bifidobacterium longum is a characterized GH127 enzyme that releases L-arabinose from β-linked arabinofuranosides, such as the Arafβ1-2Araf disaccharide cazypedia.orgnih.gov. GH127 enzymes often feature a catalytic (α/α)6 barrel domain and β-sandwich domains cazypedia.org. Notably, the active site of GH127 enzymes, such as HypBA1, can involve a zinc ion coordinated by cysteine and glutamate (B1630785) residues, suggesting a metalloenzyme mechanism cazypedia.orgnih.govuniversiteitleiden.nl. Bacteroides thetaiotaomicron's β-L-Arabinofuranosidase 127A (BtHyp127B) is another example of a GH127 enzyme nzytech.com.

Substrate Specificity Analysis with this compound

Analyzing the substrate specificity of these enzymes on this compound provides insights into their precise roles in arabinan degradation.

Cleavage Patterns of Linear and Branched Arabino-Oligosaccharides

The cleavage patterns of this compound by different GH families vary depending on the enzyme's specific activity and the structure of the this compound. GH43 enzymes, such as endoarabinanases, can hydrolyze arabinan polymers and arabino-oligosaccharides, potentially breaking down this compound into smaller units nih.govpnas.org. For example, Hungateiclostridium clariflavum's Abn43A, an endoarabinanase, is efficient in arabinooligosaccharide production nih.gov. CjArb43A, another GH43 enzyme, acts as an exo-arabinanase, releasing arabinotriose from the non-reducing end of linear arabinans pnas.org. Studies on GH43 arabinoxylan arabinofuranohydrolases (AXHs) indicate they cleave arabinose units from substituted xylose residues, suggesting they can act on arabinose side chains attached to oligosaccharide backbones mdpi.comnih.gov.

GH51 α-L-arabinofuranosidases typically act as debranching enzymes, removing terminal arabinofuranose residues from arabinans and arabinoxylans mdpi.comjmb.or.krmegazyme.com. They can hydrolyze α-(1,2)- and α-(1,3)-linkages, and some also act on α-(1,5)-linkages mdpi.comjmb.or.kr. For instance, SfABF51A and SfABF51B from Saccharomycopsis fibuligera hydrolyze AXOS and AOS, producing L-arabinose jmb.or.kr. The specificity of GH51 enzymes can range from broad, acting on various arabinose linkages, to more specific, targeting particular substitution patterns mdpi.commegazyme.com.

GH127 β-L-arabinofuranosidases, like HypBA1 from Bifidobacterium longum, specifically cleave β-L-arabinofuranosyl linkages, such as the β1-2 linkage in disaccharides cazypedia.orgnih.gov. Their role in degrading this compound would depend on the presence of such β-linkages within its structure.

Kinetic Parameters of this compound Hydrolysis

Kinetic parameters, such as Km (Michaelis constant) and kcat (turnover number), quantify the efficiency of enzyme-substrate interactions. While specific kinetic data for this compound hydrolysis by all GH families are not universally reported, some studies provide insights. For example, the GH51 α-L-arabinofuranosidase TtAbf51 from Thermoanaerobacterium thermosaccharolyticum showed a Km of 0.6 ± 0.03 mM and a kcat of 907.18 ± 38.03 s⁻¹ when acting on p-nitrophenyl arabinofuranoside (pNPAF) nih.gov. The same enzyme exhibited a specific enzyme activity of 426.5 μmol min⁻¹ mg⁻¹ towards CM-linear arabinan nih.gov. Another GH43 enzyme, CjArb43A, demonstrated a kcat of 207 s⁻¹ and a Km of 1.5 mg·ml⁻¹ against arabinan substrates pnas.org. The activity of GH43 enzymes against arabinooligosaccharides generally increases with the degree of polymerization, with values for kcat/Km reported for arabinohexaose (B1446405) and linear arabinan pnas.org.

Synergistic Effects of Enzyme Combinations in Arabinan Depolymerization

The degradation of arabinan, a polymer featuring an α-1,5-linked arabinofuranose backbone often decorated with α-1,2 and α-1,3 arabinofuranosyl side chains, typically involves the synergistic action of α-L-arabinanases (ABNs) and α-L-arabinofuranosidases (ABFs) asm.orgjmb.or.krresearchgate.netnih.gov. ABNs, often belonging to Glycoside Hydrolase (GH) family 43, hydrolyze the internal α-1,5 linkages of the arabinan backbone, producing arabinooligosaccharides (AOS) of varying degrees of polymerization, including potentially this compound jmb.or.kr. ABFs, typically found in GH families like 51, 43, and 61, then cleave the terminal arabinofuranosyl residues from side chains or the backbone jmb.or.kr.

Research has demonstrated that combining these enzyme types can lead to significantly enhanced degradation efficiency compared to individual enzymes. For instance, studies on sugar beet arabinan have shown that simultaneous treatment with an endo-acting BlABNase and an exo-acting GAFase resulted in a hydrolysis yield of 91.2%, substantially higher than sequential treatments or single enzyme applications jmb.or.kr. This synergy arises from the complementary roles: exo-acting enzymes can remove side chains, making the backbone more accessible to endo-acting enzymes, or vice versa, facilitating a more complete depolymerization jmb.or.kr. Similar principles of combining enzymes with different modes of action (e.g., random chain scission and processive depolymerization) are observed in the degradation of other complex polymers, where one enzyme can generate new chain ends for another to act upon biorxiv.orgnih.gov.

Table 1: Synergistic Arabinan Degradation Yield Example

| Enzyme Combination | Hydrolysis Yield (%) | Source |

| Single Treatment (GAFase) | 35.9 | jmb.or.kr |

| Single Treatment (BlABNase) | 0.5 | jmb.or.kr |

| Sequential (Endo then Exo) | 43.4 | jmb.or.kr |

| Sequential (Exo then Endo) | 75.5 | jmb.or.kr |

| Simultaneous (Exo + Endo) | 91.2 | jmb.or.kr |

Structural Biology of this compound-Binding Enzymes

Understanding the three-dimensional structures of enzymes that interact with this compound provides critical insights into their substrate recognition, catalytic mechanisms, and conformational flexibility.

The enzyme AbnA (α-L-arabinanase) from Geobacillus stearothermophilus is a well-characterized example of an enzyme that interacts with arabinooligosaccharides, including this compound. Crystal structures have been determined for AbnA, revealing its ultra-multimodular architecture comprising four domains researchgate.netresearchgate.netuniprot.org. Notably, studies have successfully captured AbnA in complex with arabinooligosaccharides. For instance, the crystal structure of an AbnA-D123 truncation mutant in complex with an this compound (A8) molecule in its active site has been elucidated researchgate.netresearchgate.net. This structural data reveals that the arabinosaccharide molecules can bind within the enzyme's active site, with different binding sites accommodating the substrate in a perpendicular orientation relative to each other researchgate.netresearchgate.net. Furthermore, isothermal titration calorimetry (ITC) studies have indicated binding affinity between another arabinanase, AbnE, and this compound, providing thermodynamic evidence for their interaction nih.gov.

Table 2: this compound Binding to AbnA

| Enzyme Complex | Substrate | Key Observation | Source |

| AbnA-D123 truncation mutant | This compound (A8) | This compound bound in the active site; structural characterization of the enzyme-substrate complex. | researchgate.netresearchgate.net |

| AbnA-Conf1 | Arabinopentaose (A5) | Arabinopentaose bound in Domain 4; perpendicular orientation of arabinosaccharides in different binding sites. | researchgate.net |

| AbnE | This compound (G) | Calorimetric titration indicated binding affinity. | nih.gov |

The catalytic activity and substrate specificity of enzymes are intimately linked to their conformational dynamics – how their structures change over time. AbnA, for example, has been shown to exhibit significant conformational flexibility, with movements of its domains occurring over distances of up to ~100 Å researchgate.net. Studies employing molecular dynamics (MD) and metadynamics simulations have been used to investigate these large-scale conformational changes, which are crucial for its function in arabinan degradation researchgate.netresearchgate.net.

The general catalytic mechanism for GH43 arabinanases, which are responsible for cleaving the α-1,5-L-arabinofuranoside glycosidic linkages, typically involves an inverting catalytic mechanism jmb.or.krresearchgate.net. This means that the glycosidic bond is cleaved, and the resulting product has an inverted anomeric configuration. The active site of such enzymes is precisely shaped to accommodate the substrate, facilitating the precise positioning of catalytic residues and water molecules for bond hydrolysis khanacademy.org.

While specific catalytic mechanisms for this compound hydrolysis by AbnA are detailed in broader studies on arabinan degradation, the principles of enzyme catalysis apply. For instance, kinetic characterization of related arabinanases, such as BsArb43A, reveals variations in activity (kcat/Km) with substrate chain length, suggesting that the enzyme's active site can accommodate multiple arabinose units, with optimal binding and catalysis occurring for specific chain lengths pnas.org. The interaction of the substrate with the enzyme's active site can induce subtle or significant conformational changes (induced fit) that optimize catalysis khanacademy.org. Understanding these dynamic aspects is key to elucidating how enzymes like AbnA efficiently process complex substrates like arabinan, breaking them down into smaller units such as this compound and ultimately monosaccharides.

Table 3: Example Kinetic Data for Arabinooligosaccharide Hydrolysis (BsArb43A)

| Substrate | kcat/Km (min-1·mM-1) | Implied Binding Sites | Source |

| Arabinotriose | 5.8 × 102 | ~3 | pnas.org |

| Arabinopentaose | 2.9 × 106 | ~5 | pnas.org |

| Arabinohexaose | 3.7 × 106 | ~5-6 | pnas.org |

Note: Data for BsArb43A provides insight into enzyme-substrate interaction with varying chain lengths of arabinooligosaccharides, illustrating principles relevant to this compound hydrolysis.

Compound List:

this compound

Arabinan

Arabinose

Arabinooligosaccharides (AOS)

Arabinopentaose (A5)

Arabinotriose

Arabinotetraose

Arabinobiose

Arabinofuranose

Arabinofuranosidases (ABFs)

Arabinanases (ABNs)

AbnA (α-L-arabinanase)

BsArb43A

AbnE

**advanced Analytical Methodologies for Arabinooctaose Research**

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating arabinooctaose from complex mixtures and for analyzing its purity and molecular characteristics.

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Profiling

High-Performance Liquid Chromatography (HPLC) is widely employed for the separation and profiling of oligosaccharides, including this compound. Techniques such as reversed-phase HPLC (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are particularly effective. In RP-HPLC, neutral oligosaccharides can be retained by columns based on hydrogen bonding via their hydroxyl groups, with elution facilitated by increasing water content in the mobile phase. The separation is often based on increasing size, correlating with the number of hydroxyl groups creative-biolabs.com. HILIC, on the other hand, separates compounds based on their polarity, offering good resolution for complex oligosaccharide mixtures oup.com. HPLC is often coupled with detectors like refractive index (RI) or evaporative light scattering detectors (ELSD) for quantification researchgate.net. For this compound, HPLC can provide retention times that serve as a characteristic fingerprint, aiding in its identification and quantification within a sample. For instance, studies on N-acetyl-chito-oligosaccharides demonstrated that a gradient elution using acetonitrile (B52724) and water on a reversed-phase column could provide optimal resolution and characterization jfda-online.com.

Size-Exclusion Chromatography for Purification and Analysis

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or molecular size jfda-online.comnih.govresearchgate.net. This technique is invaluable for the purification of this compound from larger polysaccharides or smaller monosaccharide units. In SEC, larger molecules elute faster as they are excluded from the pores of the stationary phase, while smaller molecules permeate the pores and elute later. SEC can also be used for determining the molecular weight distribution of oligosaccharide fractions. For example, high-performance SEC (HPSEC) has been used to analyze hydrolysis products of polysaccharides, providing insights into their molecular weight researchgate.net.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and providing detailed structural information about oligosaccharides like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MSn)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC, allowing for the direct analysis of oligosaccharides in solution nih.govmdpi.com. ESI can generate molecular ions, often multiply charged, which can be analyzed by mass analyzers. For neutral oligosaccharides like this compound, ionization efficiency can sometimes be a challenge, and derivatization methods can improve this nih.gov. Tandem mass spectrometry (MS/MS or MSn) is critical for structural elucidation. By fragmenting selected precursor ions, MS/MS provides information about the sequence, linkage positions, and monosaccharide composition of this compound researchgate.netnih.govmdpi.comnih.gov. Common fragmentation pathways include glycosidic bond cleavages (e.g., B, C, Y, Z ions) and cross-ring cleavages (e.g., A, X ions) mdpi.com. These fragmentation patterns can be interpreted to deduce the specific arrangement of arabinose units and the types of glycosidic linkages within the this compound molecule.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS), such as ESI-Fourier Transform Mass Spectrometry (ESI-FTMS), provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound ions oup.com. This precision is crucial for distinguishing this compound from isobaric compounds with similar nominal masses. By accurately measuring the mass-to-charge ratio (m/z) of the intact molecule and its fragments, HRMS contributes significantly to unambiguous structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural characterization of oligosaccharides, providing atomic-level detail about their structure, conformation, and dynamics glycoforum.gr.jpjst.go.jpnih.gov.

For this compound, various NMR techniques are employed:

NMR is also vital for conformational analysis, providing data on the spatial arrangement of atoms in solution, which is important for understanding biological interactions glycoforum.gr.jpjst.go.jpfrontiersin.org. Techniques like residual dipolar couplings (RDCs) can offer global conformational information, complementing NOE-based analyses frontiersin.org. Furthermore, modifications such as peracetylation with isotopically labeled acetyl groups can enhance NMR sensitivity and simplify spectral interpretation by introducing new spectral dimensions and facilitating signal assignment, thereby aiding in the unambiguous determination of linkage positions without requiring sample degradation cdnsciencepub.com.

Multi-dimensional NMR for Glycosidic Linkage and Anomeric Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the primary structure of oligosaccharides, including the identity of constituent monosaccharides, the position and type of glycosidic linkages, and the anomeric configuration (α or β) of these linkages.

One-Dimensional (1D) NMR: The 1D ¹H NMR spectrum provides initial information, with anomeric protons (H1) typically resonating in the downfield region (around 4.5-5.5 ppm) glycoforum.gr.jpunimo.ituga.edu. The magnitude of the spin-spin coupling constant between H1 and H2 (J₁,₂) can offer clues about the anomeric configuration; for example, a larger coupling constant (e.g., 7-9 Hz) often indicates a diaxial arrangement, characteristic of a β-anomer, while a smaller coupling (e.g., 2-4 Hz) suggests an equatorial-axial coupling, typical of an α-anomer unimo.itresearchgate.net. However, signal overlap in 1D spectra can limit definitive assignments.

Two-Dimensional (2D) NMR: To overcome the limitations of 1D NMR and establish definitive structural assignments, a suite of 2D NMR experiments is employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of anomeric carbons (C1) to their corresponding anomeric protons (H1) glycoforum.gr.jpuga.eduresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is paramount for identifying glycosidic linkages. It detects correlations between protons and carbons separated by two or three bonds. Specifically, the anomeric proton (H1) of a donor residue shows a cross-peak to the carbon atom involved in the glycosidic linkage of the acceptor residue (e.g., C4 for a 1→4 linkage) glycoforum.gr.jpresearchgate.netmdpi.com. This provides direct evidence for the position of the linkage. In cases of signal overlap, "reverse HMBC" experiments can be utilized researchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. Correlations between the anomeric proton (H1) of one residue and protons on the adjacent residue across the glycosidic bond can confirm the stereochemistry of the linkage glycoforum.gr.jpresearchgate.net.

Hypothetical Research Findings in NMR Analysis: For a hypothetical linear this compound composed of eight arabinose units linked via β-(1→4) glycosidic bonds, a comprehensive 2D NMR analysis would reveal characteristic correlations. For instance, the anomeric proton (H1) of a specific arabinose residue would show a distinct HMBC correlation to the C4 carbon of the subsequent arabinose residue, confirming the β-(1→4) linkage. The anomeric proton's chemical shift and its coupling constant with H2 would further support the β-configuration.

Table 1: Hypothetical NMR Data for this compound Linkage Analysis

| Residue (Position) | Anomeric Proton (H1) Chemical Shift (ppm) | Anomeric Carbon (C1) Chemical Shift (ppm) | Key HMBC Correlation (H1 → C-linked) | Indicated Linkage Type |

| Residue 1 (Non-reducing end) | ~5.05 | ~103.5 | N/A | Terminal |

| Residue 2 | ~4.90 | ~102.0 | H1(Res 2) → C4(Res 3) | β-(1→4) |

| Residue 3 | ~4.92 | ~102.2 | H1(Res 3) → C4(Res 4) | β-(1→4) |

| ... | ... | ... | ... | ... |

| Residue 8 (Reducing end) | ~5.10 | ~103.8 | H1(Res 8) → C4(Res 7) | β-(1→4) |

Note: Chemical shifts are hypothetical and illustrative, based on general carbohydrate NMR data. Specific values depend on the exact structure, solvent, and temperature.

Applications in Complete Structural Characterization

The integration of data from various NMR experiments allows for the complete structural characterization of this compound. By systematically mapping out all identified linkages and anomeric configurations, researchers can determine the precise sequence of monosaccharide units and identify any branching points.

Hypothetical Research Findings in Complete Structural Characterization: A complete structural elucidation of an this compound would involve assembling the information from HMBC correlations to establish the linear sequence of arabinose units. For example, a series of HMBC correlations such as H1(Res A)→C4(Res B), H1(Res B)→C3(Res C), and so forth, would confirm a specific sequence. If a particular residue showed HMBC correlations from its H1 to two different acceptor carbons, or if multiple protons from other residues correlated to the carbons of a single residue, this would indicate a branching point. The combination of HSQC, HMBC, and NOESY/ROESY data provides a robust framework for building a definitive 3D model of the oligosaccharide.

Computational Approaches in Structure Elucidation and Verification

Computational methods play a crucial role in complementing experimental data, aiding in structure prediction, and verifying proposed structures.

NMR Chemical Shift Prediction: Quantum chemical methods, particularly Density Functional Theory (DFT) calculations, can predict NMR chemical shifts and coupling constants for proposed oligosaccharide structures rsc.orgtoukach.runih.govresearchgate.netrsc.orgarxiv.org. By comparing these predicted spectra with experimental NMR data, researchers can validate structural assignments and identify the most plausible molecular conformation. Methods like GIAO (Gauge-Independent Atomic Orbital) are often employed in these calculations researchgate.net.

Conformational Analysis: Molecular dynamics (MD) simulations and molecular mechanics are used to explore the conformational space of oligosaccharides, predicting preferred three-dimensional structures and the flexibility around glycosidic linkages nih.govnih.govox.ac.ukjst.go.jpresearchgate.netacs.orgspringernature.com. These simulations can generate ensembles of structures that can be correlated with experimental data, such as NOESY cross-peak intensities, to refine structural models.

Spectroscopic Methods for Characterization (e.g., Optical Rotation, FT-IR)

Beyond NMR, other spectroscopic techniques provide valuable complementary information for characterizing this compound.

Optical Rotation: As a chiral molecule, this compound will exhibit optical activity, rotating the plane of polarized light anton-paar.comwikipedia.org. The specific rotation ([α]D) is a characteristic physical property that can be measured using a polarimeter. This measurement is sensitive to the stereochemistry of the molecule and can be used to confirm the identity and purity of a specific this compound isomer anton-paar.comdrcarman.info.

Hypothetical Research Finding in Optical Rotation: A specific isomer of this compound might exhibit a measured specific rotation of, for example, [α]D = +X° (c=1, solvent).

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive method that provides a molecular fingerprint by identifying characteristic vibrational frequencies of functional groups within the this compound molecule researchgate.netnih.govrockymountainlabs.com. Key absorption bands include:

A broad band in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations from hydroxyl groups.

Absorption around 2900 cm⁻¹ corresponding to C-H stretching.

Characteristic C-O stretching vibrations in the 1030-1150 cm⁻¹ range, indicative of the glycosidic linkages and the pyranose/furanose ring structures.

The region between 950-1200 cm⁻¹ is often referred to as the "fingerprint region" for carbohydrates, providing specific patterns that can help distinguish different oligosaccharides researchgate.netcreative-biolabs.com.

Table 2: Hypothetical FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration Type | Assignment for this compound |

| 3200-3600 (broad) | O-H stretching (hydroxyl) | Hydrogen-bonded hydroxyl groups |

| ~2900 | C-H stretching | Aliphatic C-H bonds |

| ~1400-1450 | C-H bending | CH₂ and CH groups |

| ~1030-1150 | C-O stretching (C-C-O, C-O-C) | Glycosidic linkages, ring structure |

| ~950-1200 | "Fingerprint region" | Characteristic for oligosaccharide structure |

Note: These are typical bands; specific positions and intensities can vary.

**biological Significance and Interplay of Arabinooctaose**

Role in Plant Cell Wall Remodeling and Function

The plant primary cell wall is a dynamic and intricate network of polysaccharides, including cellulose (B213188), hemicellulose, and pectin (B1162225), which collectively control cell shape, provide structural support, and mediate environmental interactions. Arabinooctaose, as part of the arabinan (B1173331) side chains of pectin, is intimately involved in the continuous remodeling of the cell wall that occurs during plant growth, development, and in response to external stimuli.

The arabinan side chains of pectin play a critical role in determining the mechanical properties of the plant cell wall, including its flexibility and ability to respond to stress. These polymers are considered to be "plasticizers" within the pectin matrix, maintaining the wall's fluidity and enabling processes like cell expansion. A primary function attributed to arabinans is the maintenance of cell wall hydration. They are highly hydrophilic and can bind a significant amount of water, which is thought to prevent the formation of rigid, irreversible bonds between other polysaccharides, like cellulose microfibrils, during periods of dehydration. This property is essential for the flexibility of guard cells and the ability of certain seeds and resurrection plants to tolerate desiccation. Studies using Arabidopsis thaliana have shown that modifications to pectic arabinan structures can alter the mechanical responsiveness of plant organs to physical stress, demonstrating their direct impact on the biomechanics of the cell wall.

| Feature | Description | Relevant Plant Examples |

| Structural Role | Component of α-1,5-linked arabinan side chains on the Rhamnogalacturonan I (RG-I) pectin backbone. | Ubiquitous in higher plants. |

| Function | Acts as a pectic plasticizer, contributing to cell wall flexibility and hydration. | Myrothamnus flabellifolia (resurrection plant), Commelina communis (guard cells). |

| Mechanical Impact | Influences the cell wall's response to mechanical stress and prevents polymer adhesion during dehydration. | Arabidopsis thaliana. |

Microbial Utilization and Metabolic Pathways of this compound

Plant cell wall polysaccharides, such as arabinans, represent a significant source of carbohydrates for microorganisms. Bacteria in various environments have developed sophisticated enzymatic strategies to deconstruct these complex polymers into smaller oligosaccharides, like this compound, which can then be transported into the cell and metabolized.

Thermophilic bacteria, which thrive in high-temperature environments, are well-known for their capacity to degrade plant biomass. Geobacillus stearothermophilus, a soil bacterium, possesses a large, 38-kb gene cluster dedicated to arabinan utilization. This bacterium employs a strategy where it secretes a limited number of extracellular enzymes to perform an initial, partial breakdown of arabinan into large oligosaccharides. These oligosaccharides are then imported into the cell for complete degradation by a suite of intracellular enzymes. Similarly, Caldanaerobius polysaccharolyticus utilizes secreted endo-arabinanases to degrade arabinan into arabino-oligosaccharides, which are then transported into the cell.

In the human gut microbiota, members of the genus Bacteroides are specialists in degrading complex dietary fibers that are indigestible by the host. Their genomes are characterized by numerous Polysaccharide Utilization Loci (PULs)—co-regulated gene clusters that encode all the necessary proteins for sensing, binding, importing, and degrading a specific polysaccharide. The utilization of arabinan by the prominent gut symbiont Bacteroides thetaiotaomicron is governed by a dedicated PUL. Critically, the expression of the genes within this PUL is induced by α-1,5-linked arabino-oligosaccharides, with this compound being identified as a key signaling molecule. This means that the presence of this compound in the bacterium's environment triggers the production of the enzymatic machinery needed to break down the parent arabinan polymer, demonstrating a highly efficient and specific regulatory system.

The transport of arabino-oligosaccharides across the bacterial cell membrane is a critical step in their metabolism. Gram-positive bacteria like Geobacillus stearothermophilus utilize ATP-binding cassette (ABC) transporters for this purpose. The G. stearothermophilus arabinan gene cluster encodes a specific ABC transporter (AbnEFJ), whose substrate-binding protein, AbnE, has been shown to have a high affinity for a range of linear and branched arabino-oligosaccharides, including this compound.

Gram-negative bacteria such as Bacteroides employ a different mechanism, typified by the Starch Utilization System (Sus). They use an outer membrane complex, consisting of a SusD-like binding protein and a SusC-like transporter, to capture oligosaccharides and import them into the periplasmic space. Once in the periplasm, the oligosaccharides are further degraded into smaller units before being transported across the inner membrane into the cytoplasm.

| Bacterial Group | Organism Example | Key System/Locus | Transport Mechanism | Inducing Molecule |

| Thermophilic Bacteria | Geobacillus stearothermophilus | Arabinan Utilization Gene Cluster | ATP-binding cassette (ABC) transporter (AbnEFJ) | Arabinose |

| Gut Bacteria | Bacteroides thetaiotaomicron | Polysaccharide Utilization Locus (PUL) | SusC/SusD-like outer membrane transport system | This compound |

Host-Microbe and Inter-Microbial Interactions Modulated by this compound

This compound and similar arabinose-containing oligosaccharides play a significant role in mediating the intricate relationships between the host and its gut microbiota, as well as among different microbial species themselves. This modulation occurs primarily through the selective utilization of these complex carbohydrates by specific gut microbes, leading to a cascade of metabolic events that influence the gut environment and host physiology.

The fermentation of arabino-oligosaccharides is not uniform across all gut bacteria. Specific genera, notably Bifidobacterium and Bacteroides, possess the necessary enzymatic machinery to break down these complex structures. researchgate.net This selective fermentation confers a competitive advantage to these bacteria, leading to an increase in their populations. nih.gov The ability of bifidobacteria to utilize arabinoxylan oligosaccharides is strain-dependent, indicating a high degree of specialization within this genus for metabolizing different oligosaccharide structures. nih.govasm.org

The breakdown of arabino-oligosaccharides by primary fermenters, such as certain species of Bacteroides, results in the release of simpler sugars and metabolic byproducts. oaepublish.com These breakdown products can then be utilized by other members of the gut microbiota that lack the enzymes to degrade the parent oligosaccharide. This phenomenon, known as cross-feeding, is a crucial aspect of inter-microbial interactions. springernature.comnih.gov For instance, acetate (B1210297) and lactate (B86563) produced by Bifidobacterium during the fermentation of arabinoxylan oligosaccharides can be used by other bacteria, like Eubacterium rectale, to produce butyrate (B1204436), a short-chain fatty acid (SCFA) with significant benefits for host health. nih.gov

This interplay is not limited to commensal bacteria. L-arabinose, a constituent of this compound, has been shown to inhibit the induction of the Shiga toxin type 2-converting bacteriophage in pathogenic Escherichia coli O157:H7. oaepublish.com This suggests a potential role for arabinose-containing oligosaccharides in modulating the virulence of gut pathogens.

The table below summarizes key research findings on the interaction of arabinose-containing oligosaccharides with gut microbiota.

| Oligosaccharide Type | Microbial Species Affected | Key Research Findings |

| Arabino-oligosaccharides | Bifidobacterium adolescentis, Bifidobacterium longum, Bacteroides vulgatus | Selectively utilized by these species, suggesting a prebiotic effect. researchgate.net |

| Arabinoxylan-oligosaccharides (AXOS) | Bifidobacterium spp. | Strain-dependent utilization, highlighting microbial specialization. nih.govasm.org |

| Arabinoxylan-oligosaccharides (AXOS) | Bifidobacterium longum, Eubacterium rectale | Mutual cross-feeding observed; B. longum provides acetate for E. rectale's butyrate production, while E. rectale releases xylose that benefits B. longum. nih.gov |

| Arabinogalactan (B145846) | Bacteroides caccae, Bacteroides cellulosilyticus, Bacteroides ovatus, Bacteroides thetaiotaomicron | Keystone Bacteroides species degrade arabinogalactan, releasing oligosaccharides that are utilized by other Bacteroides species in a cross-feeding network. springernature.com |

| Arabinogalactan | Bifidobacterium longum, Bacteroides caccae | Co-culture of these species showed enhanced degradation of arabinogalactan compared to monocultures, indicating synergistic interaction. nih.gov |

The interactions modulated by this compound and related compounds are a clear example of the complex symbiotic relationship between the host and its gut microbiota. The ability of these oligosaccharides to selectively promote the growth of beneficial bacteria and foster cooperative metabolic activities underscores their potential importance in maintaining a healthy gut ecosystem.

**arabinooctaose As a Probe in Biochemical and Enzymatic Studies**

Applications in Glycosyl Hydrolase and Glycosyltransferase Assays

Glycosyl hydrolases and glycosyltransferases are key enzymes involved in the synthesis and degradation of complex carbohydrates. Defined oligosaccharides serve as valuable substrates in assays designed to characterize the activity and specificity of these enzymes. Although arabinooctaose is available for use in biochemical enzyme assays, specific research articles detailing its use as a substrate to characterize novel glycosyl hydrolases or as an acceptor for glycosyltransferases are not readily found. Consequently, detailed research findings and data tables on the enzymatic hydrolysis or modification of this compound are not available.

Substrate Binding Affinity Determination (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the binding affinity of ligands to macromolecules, providing thermodynamic parameters of the interaction. In the context of carbohydrate-binding modules (CBMs) or the active sites of enzymes, ITC with specific oligosaccharides can reveal crucial information about substrate recognition. However, there are no specific published studies that have employed ITC to determine the binding affinity of this compound to a particular protein or enzyme. As such, thermodynamic data (enthalpy, entropy, and Gibbs free energy) for the interaction of this compound with a biological macromolecule are not available.

Development of Oligosaccharide Microarrays for Enzyme Screening

Oligosaccharide microarrays have emerged as a high-throughput platform for screening the substrate specificities of enzymes and the binding preferences of carbohydrate-binding proteins. These arrays consist of a library of different oligosaccharides immobilized on a solid support. While the development of microarrays featuring a variety of plant-derived oligosaccharides, including those with arabinose, has been reported, there is no specific mention of this compound being a component of these arrays. Therefore, data from enzyme screening against this compound on such a platform are not documented.

Generation of Defined Arabino-Oligosaccharide Libraries for Research

The generation of well-defined oligosaccharide libraries is essential for systematic studies in glycobiology. These libraries can be produced through controlled enzymatic or chemical hydrolysis of polysaccharides, followed by chromatographic separation, or through total chemical synthesis. While methods for producing libraries of arabino-oligosaccharides exist, there are no specific research reports detailing the targeted generation of an this compound library or its subsequent use in research applications.

**emerging Research Frontiers and Future Perspectives**

Development of Novel Synthetic Routes for Complex Arabino-Oligosaccharides

The synthesis of complex arabino-oligosaccharides, such as arabinooctaose, presents significant challenges due to the inherent structural diversity of arabinose units, including various linkage types (e.g., α-(1→5), α-(1→3), α-(1→2)) and branching patterns. Current research efforts are focused on developing both chemical and enzymatic synthetic strategies to create well-defined oligosaccharide structures. Chemical synthesis relies on sophisticated methodologies involving regioselective and stereoselective glycosylation reactions, often employing elaborate protecting group strategies and specialized coupling reagents to achieve specific linkages. nih.govacs.orguniversiteitleiden.nlresearchgate.netacs.org Techniques like solid-phase synthesis and convergent synthesis are being refined to streamline the assembly process and improve yields. nih.govuniversiteitleiden.nlacs.org Enzymatic synthesis, utilizing enzymes such as specific arabinohydrolases, offers a complementary approach for generating arabino-oligosaccharides (AXOS) from natural sources like arabinoxylans. helsinki.fi Furthermore, the development of S-glycosides, where a sulfur atom replaces the anomeric oxygen, is an emerging area aimed at creating stable analogs for studying carbohydrate-protein interactions and enzyme mechanisms. nih.govresearchgate.net The confirmation of these synthetic products relies heavily on advanced spectroscopic techniques, predominantly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate their precise structure, linkage, and branching. helsinki.fifrontiersin.orgresearchgate.netnih.govkuleuven.be

Systems Biology Approaches to this compound Biosynthesis and Degradation

Systems biology offers a holistic approach to understanding the intricate pathways governing the biosynthesis and degradation of arabino-oligosaccharides within microbial systems. In model organisms like Escherichia coli, the metabolism of L-arabinose is a well-characterized pathway involving the sequential action of enzymes encoded by the araBAD operon: L-arabinose isomerase (AraA), ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD), which ultimately funnel D-xylulose-5-phosphate into the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgmicrobiologyresearch.orgsmpdb.canih.gov Systems biology research aims to integrate knowledge of these enzymatic steps, their genetic regulation, transport mechanisms, and cellular responses to different carbon sources. asm.orgnih.govnih.govomu.edu.tr This includes mapping the complex regulatory networks, such as the interplay between the AraC regulator and catabolite repression mediated by glucose, to understand the hierarchical consumption of sugars. asm.orgnih.govnih.govebsco.comresearchgate.net By analyzing metabolic fluxes and network interactions, researchers can identify key control points and potential targets for metabolic engineering to optimize arabinose utilization and production. omu.edu.tr

Engineering of Microbial Systems for this compound Production or Transformation

The engineering of microbial hosts to efficiently produce or transform arabino-oligosaccharides, including this compound, is a significant area of research for biotechnological applications. Many industrially relevant microorganisms, such as Saccharomyces cerevisiae, lack native pathways for effective arabinose metabolism. omu.edu.trnih.govjmb.or.kr Consequently, metabolic engineering strategies are employed to introduce heterologous pathways. This typically involves the expression of genes encoding arabinose transporters (e.g., the GAL2 transporter in yeast) and the core metabolic enzymes (AraA, AraB, AraD). omu.edu.trnih.govjmb.or.kr Research focuses on enhancing substrate uptake, improving conversion efficiency, and directing metabolic flux towards the production of valuable compounds such as ethanol, arabitol, or specific chemical building blocks. tandfonline.commdpi.comresearchgate.netresearchgate.net Strategies include gene overexpression, deletion of repressor elements, and the integration of synthetic biology approaches. nih.govjmb.or.krmdpi.com The goal is to develop robust microbial platforms capable of utilizing abundant arabinose-rich biomass, such as lignocellulosic materials or pectin-rich wastes, for sustainable bioproduction. nih.govjmb.or.krtandfonline.com

Elucidating Precise Regulatory Mechanisms Governing this compound Metabolism

The precise regulation of arabinose metabolism is crucial for cellular adaptation and efficient carbon source utilization. In Escherichia coli, the L-arabinose operon (araBAD) is a prime example of a tightly controlled system. The regulatory protein AraC plays a dual role, acting as an activator in the presence of L-arabinose and a repressor in its absence, while also autoregulating its own expression. wikipedia.orgebsco.comdrugbank.com Furthermore, the expression of arabinose metabolic genes is subject to catabolite repression by glucose, primarily mediated by the cyclic AMP receptor protein (CRP), ensuring that glucose is preferentially consumed. wikipedia.orgmicrobiologyresearch.orgnih.govebsco.comsmpdb.ca Cross-regulatory interactions between different sugar metabolic pathways are also significant; for instance, arabinose-bound AraC can repress the expression of xylose metabolic genes, establishing a clear hierarchy of sugar utilization. asm.orgnih.govnih.govresearchgate.net In other bacterial species, such as Bacillus subtilis, different regulatory proteins like AraR function as repressors that bind to promoter regions of arabinose utilization genes, with their DNA-binding activity modulated by the presence of L-arabinose. uniprot.orgresearchgate.net Understanding these complex regulatory mechanisms is fundamental for predicting cellular behavior and for designing engineered strains with optimized metabolic capabilities.

Table 1: Key Regulators of Arabinose Metabolism

| Regulator Name | Organism Example | Primary Role(s) | Target Genes/Operons | Influencing Factors | Mechanism of Action |

| AraC | Escherichia coli | Activator, Repressor | araBAD, araE, araFGH, araJ, araC | Presence/absence of arabinose | Binds to promoter regions; conformation change upon arabinose binding. |

| CAP-cAMP | Escherichia coli | Activator (in absence of glucose) | araBAD (and others) | Glucose presence/absence, cAMP levels | Binds to promoter regions to facilitate RNA polymerase binding. |

| AraR | Bacillus subtilis | Repressor | araABDLMNPQ-abfA, araE, araR | Presence/absence of L-arabinose | Binds to promoter regions; DNA binding is inhibited by L-arabinose. |

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Compound List:

this compound

L-arabinose

D-xylose

Glucose

D-xylulose-5-phosphate

L-ribulose

L-ribulose-5-phosphate

D-xylulose

Arabinoxylan oligosaccharides (AXOS)

Arabinans

Galactans

Arabinogalactans

Arabinobiose

Xylobiose

Xylotriose

Ferulic acid

S-glycosides

Arabinofuranosyl oligosaccharides

Arabinomannan (AM) oligosaccharide

Lipoarabinomannan (LAM)

D-galactofuranosyl

Kdo (2-keto-3-deoxy-manno-octulosonic acid)

Hep (manno-heptose)

Ara4N (4-amino-4-deoxy-β-l-arabinose)

Q & A

Q. What are the standard methodologies for characterizing the structural properties of arabinooctaose in enzymatic studies?

Answer: this compound’s structural properties are typically analyzed using X-ray crystallography combined with co-crystallization techniques. For example, co-crystallizing this compound with enzymes like AbnA-D123 (a truncated arabinanase) involves optimizing protein concentration (8.3 mg/ml in Tris buffer), reservoir solutions (e.g., 1.8–2.0 M AmSO4), and ligand concentrations (50 mM this compound). Diffraction data collected at synchrotrons (e.g., DESY, λ = 0.98 Å) are processed with tools like XDSapp and refined using phenix.refine. Structural validation includes Ramachandran plot analysis (e.g., 96% residues in "most favored" regions) .

Q. What experimental protocols are recommended for analyzing this compound’s role in arabinan degradation pathways?

Answer: Enzymatic assays should measure substrate specificity by incubating this compound with arabinanases under controlled conditions (e.g., 50 mM Tris buffer, pH 7). Activity can be quantified via reducing sugar assays or HPLC. Co-crystallization studies (as in AbnA-D123-A8) help identify binding motifs and active-site interactions. For reproducibility, document buffer composition, temperature, and enzyme-to-substrate ratios rigorously .

Q. How should researchers design controlled experiments to assess this compound’s substrate specificity across arabinanases?

Answer: Use a comparative framework: (1) Vary enzyme sources (e.g., bacterial vs. fungal arabinanases), (2) standardize substrate concentrations (e.g., 50 mM this compound), and (3) employ negative controls (e.g., heat-denatured enzymes). Measure kinetic parameters (Km, Vmax) and validate via structural docking simulations. Replicate experiments across ≥3 independent trials to ensure statistical significance .

Advanced Research Questions

Q. How can integrative structural biology approaches resolve conformational flexibility in this compound-enzyme complexes?

Answer: Combine X-ray crystallography with small-angle X-ray scattering (SAXS) and molecular dynamics simulations. For AbnA-D123-A8, crystallography provided high-resolution active-site details, while SAXS could reveal global flexibility of multi-domain enzymes. Refinement tools like Coot and PROCHECK ensure model accuracy, and occupancy refinement (e.g., 71–75% for this compound) quantifies ligand-binding stability .

Q. What strategies address discrepancies between computational predictions and empirical data in this compound binding affinity studies?

Answer: Perform iterative validation: (1) Compare docking simulations (e.g., AutoDock) with crystallographic electron density maps. (2) Use isothermal titration calorimetry (ITC) to measure binding constants experimentally. (3) Apply statistical tests (e.g., χ²) to assess model-fit discrepancies. If contradictions persist, re-examine force-field parameters or solvent effects in simulations .

Q. How to reconcile conflicting interpretations of this compound’s allosteric effects observed in kinetic versus structural studies?

Answer: Conduct hybrid studies: (1) Perform time-resolved crystallography to capture conformational changes during catalysis. (2) Use stopped-flow kinetics to correlate structural transitions with activity data. (3) Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, AbnA’s multi-modular flexibility may explain kinetic-structural mismatches .

Q. What multi-technique frameworks validate dynamic interactions between this compound and multi-modular enzymes?

Answer: Integrate cryo-EM for multi-state visualization, hydrogen-deuterium exchange mass spectrometry (HDX-MS) for flexibility mapping, and mutagenesis to probe functional residues. For AbnA, truncation variants (e.g., Domain 1-3 deletions) can isolate modular contributions to this compound binding. Cross-validate findings with bioinformatics (e.g., sequence alignment of conserved binding motifs) .

Methodological Guidance

Q. How to ensure statistical reliability in quantifying this compound concentrations during chromatographic separation?

Answer: Use calibration curves with pure this compound standards and internal controls (e.g., spiked samples). Validate via triplicate runs and calculate coefficients of variation (CV < 5%). For HPLC, optimize mobile phase (e.g., acetonitrile/water gradients) and detector settings (e.g., RI or UV at 190 nm). Reference methodologies from peer-reviewed enzymology studies .

Q. What criteria should guide the formulation of hypotheses in this compound-related mechanistic studies?

Answer: Apply the PICOT framework: P opulation (enzyme type), I ntervention (this compound concentration), C omparison (wild-type vs. mutant enzymes), O utcome (binding affinity/activity), and T ime (reaction kinetics). For example, "How does 50 mM this compound (I) affect AbnA-D123’s catalytic rate (O) compared to apo-enzyme (C) over 60 minutes (T)?" .

Q. How to systematically analyze contradictions in this compound’s reported bioactivity across studies?

Answer: Conduct a meta-analysis: (1) Extract data from ≥5 independent studies. (2) Normalize variables (e.g., enzyme units, buffer conditions). (3) Use funnel plots to detect publication bias. (4) Apply mixed-effects models to account for heterogeneity. If contradictions persist, propose methodological harmonization protocols (e.g., standardized assay kits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.